Welcome to the BenchChem Online Store!
molecular formula C11H10F3NO B2698967 1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 38348-84-4

1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B2698967
M. Wt: 229.202
InChI Key: LAJKVKMHNNEDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04138495

Procedure details

A reaction flask was charged with 70.0 g (0.434 mole) of m-trifluoromethylaniline and 37.4 g (0.434 mole) of butyrolactone. The mixture was heated to reflux at 198° C for 185 minutes. Then, 1.0 g (0.0058 mole) of ptoluenesulphonic acid was added, and the resulting mixture was refluxed for an additional 100 minutes, during which time the temperature dropped from 164° C to 138° C. The mixture was then cooled, a DEan-Stark trap was installed on the condenser, and 50 ml of mesitylene was added. The mixture was then refluxed at 181-187° C until water was no longer produced. The precipitate formed by the reaction was filtered out of the mixture and dried in vacuo, yielding 45.6 g of 1-(m-trifluoromethylphenyl)-2-pyrrolidone, melting point 65°-66° C.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ptoluenesulphonic acid
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][CH:9]=1)[NH2:6].[C:12]1(=O)[O:16][CH2:15][CH2:14][CH2:13]1.C1(C)C=C(C)C=C(C)C=1>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([N:6]2[CH2:12][CH2:13][CH2:14][C:15]2=[O:16])[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
FC(C=1C=C(N)C=CC1)(F)F
Name
Quantity
37.4 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
ptoluenesulphonic acid
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
198 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for an additional 100 minutes, during which time the temperature
Duration
100 min
ADDITION
Type
ADDITION
Details
dropped from 164° C to 138° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
no longer produced
CUSTOM
Type
CUSTOM
Details
The precipitate formed by the reaction
FILTRATION
Type
FILTRATION
Details
was filtered out of the mixture
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)N1C(CCC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 45.6 g
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.